Cas no 186593-26-0 (5-Nitropyridin-3-ol)
5-Nitropyridin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 5-Nitropyridin-3-ol
- 3-HYDROXY-5-NITROPYRIDINE
- 3-Pyridinol, 5-nitro-
- 3-Pyridinol,5-nitro
- 5-nitro-3-pyridinol
- 3-Pyridinol, 5-nitro- (9CI)
- PYHN74
- GFNBWBJRTVNLMH-UHFFFAOYSA-N
- FCH1160913
- RP20581
- OR345287
- AX8087286
- AB1005331
- ST2418844
- AB0023047
- W4031
- A813063
- MFCD04114224
- DTXSID50376560
- CS-W019771
- SY033026
- FT-0645954
- SCHEMBL2167915
- DS-11234
- AKOS015891604
- 186593-26-0
- J-400354
-
- MDL: MFCD04114224
- Inchi: 1S/C5H4N2O3/c8-5-1-4(7(9)10)2-6-3-5/h1-3,8H
- InChI Key: GFNBWBJRTVNLMH-UHFFFAOYSA-N
- SMILES: OC1=CN=CC(=C1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 140.02200
- Monoisotopic Mass: 140.022
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 78.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.5±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 411.7±30.0 °C at 760 mmHg
- Flash Point: 202.8±24.6 °C
- Refractive Index: 1.623
- PSA: 78.94000
- LogP: 1.21860
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
5-Nitropyridin-3-ol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- Safety Term:S26-36/37/39
- Risk Phrases:R20/21/22
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Nitropyridin-3-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Nitropyridin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N846174-100mg |
5-Nitropyridin-3-ol |
186593-26-0 | 98% | 100mg |
¥298.00 | 2022-09-01 | |
| Matrix Scientific | 118956-250mg |
5-Nitropyridin-3-ol, 95+% |
186593-26-0 | 95+% | 250mg |
$238.00 | 2023-09-08 | |
| Matrix Scientific | 118956-1g |
5-Nitropyridin-3-ol, 95+% |
186593-26-0 | 95+% | 1g |
$594.00 | 2023-09-08 | |
| TRC | N901193-50mg |
5-Nitropyridin-3-ol |
186593-26-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N901193-100mg |
5-Nitropyridin-3-ol |
186593-26-0 | 100mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N901193-500mg |
5-Nitropyridin-3-ol |
186593-26-0 | 500mg |
$ 230.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N22040-100mg |
5-Nitro-3-pyridinol |
186593-26-0 | 100mg |
¥276.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N22040-1g |
5-Nitro-3-pyridinol |
186593-26-0 | 1g |
¥1036.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N22040-5g |
5-Nitro-3-pyridinol |
186593-26-0 | 5g |
¥4326.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N22040-250mg |
5-Nitro-3-pyridinol |
186593-26-0 | 250mg |
¥416.0 | 2021-09-04 |
5-Nitropyridin-3-ol Suppliers
5-Nitropyridin-3-ol Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 5-Nitropyridin-3-ol
Professional Introduction to 5-Nitropyridin-3-ol (CAS No. 186593-26-0)
5-Nitropyridin-3-ol, with the chemical formula C₅H₄N₂O₃, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound, identified by its unique CAS No. 186593-26-0, has garnered attention due to its versatile reactivity and utility in constructing more complex molecules. The nitro and hydroxyl functional groups present in its structure contribute to its broad applicability in organic transformations, making it a valuable building block for researchers and industrial chemists alike.
The 5-nitropyridin-3-ol scaffold is particularly intriguing because it can undergo a variety of chemical reactions, including nucleophilic substitution, reduction, and condensation reactions. These properties make it a preferred choice for synthesizing heterocyclic compounds, which are prevalent in modern medicinal chemistry. The pyridine ring itself is a core structural motif in numerous biologically active agents, and modifications at the 3-position with a hydroxyl group further enhance its synthetic potential.
In recent years, there has been growing interest in the development of novel pyridine derivatives as pharmacological agents. 5-Nitropyridin-3-ol has been explored as a precursor in the synthesis of potential therapeutic compounds targeting various diseases. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in inflammatory pathways. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce additional pharmacophores that enhance binding affinity and selectivity.
One notable application of 5-nitropyridin-3-ol is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with several diseases, including cancer. By incorporating the 5-nitropyridin-3-ol moiety into kinase inhibitor molecules, chemists have been able to design compounds with improved potency and reduced toxicity. The hydroxyl group at the 3-position provides a handle for further derivatization, allowing for fine-tuning of physicochemical properties such as solubility and metabolic stability.
The role of 5-nitropyridin-3-ol in material science is also noteworthy. Beyond its pharmaceutical applications, this compound has been investigated for its potential use in organic electronics and sensors. The electron-withdrawing nature of the nitro group influences the electronic properties of the molecule, making it suitable for applications in conductive polymers and optoelectronic materials. Additionally, the presence of both hydroxyl and nitro groups allows for cross-coupling reactions that can be leveraged to create complex molecular architectures.
Recent advances in synthetic methodologies have further expanded the utility of 5-nitropyridin-3-ol. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of carbon-carbon bonds incorporating this scaffold. These techniques have allowed for the rapid diversification of libraries of pyridine derivatives, facilitating high-throughput screening for biologically active compounds.
The environmental impact of synthesizing and using 5-nitropyridin-3-ol is also a consideration that has prompted innovation in green chemistry approaches. Researchers are exploring solvent-free reactions and catalytic systems that minimize waste and energy consumption. Additionally, biocatalytic methods using enzymes to perform specific transformations on this compound have been investigated as sustainable alternatives to traditional chemical synthesis.
In conclusion, 5-Nitropyridin-3-ol (CAS No. 186593-26-0) is a multifaceted compound with significant applications across multiple domains of chemistry. Its unique structural features make it a valuable intermediate for pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new synthetic strategies and applications, the importance of this compound is likely to grow further, solidifying its role as a cornerstone in modern chemical synthesis.
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